9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
“9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and purine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted anilines with aldehydes to form intermediate Schiff bases.
Cyclization Reactions: Cyclizing the intermediates to form the purine ring system.
Functional Group Modifications: Introducing hydroxypropyl and methyl groups through alkylation or reduction reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and temperature control play crucial roles in the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
“9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acid or base catalysts for cyclization and condensation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
Medicinally, purine derivatives have been explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets may include kinases, phosphodiesterases, or adenosine receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
“9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-7-15(14(2)12-13)23-8-4-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)10-5-11-26/h6-7,12,26H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJQQFGFKKHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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